12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gomisin D involves several steps, starting from the extraction of Schisandra chinensis. The compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) . The reaction conditions often involve the use of organic solvents like acetonitrile and water with formic acid .
Industrial Production Methods
Industrial production of Gomisin D is primarily based on the extraction from natural sources rather than synthetic methods. The large-scale extraction involves the use of solvents like ethanol or methanol to extract the lignans from the dried fruit of Schisandra chinensis. The extract is then purified using chromatographic techniques to isolate Gomisin D .
Chemical Reactions Analysis
Types of Reactions
Gomisin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Gomisin D can lead to the formation of various oxidized lignans, while reduction can yield reduced lignan derivatives .
Scientific Research Applications
Gomisin D has a wide range of scientific research applications:
Chemistry: Used as a standard for quality control in the analysis of traditional Chinese medicine formulas.
Medicine: Potential therapeutic agent for conditions like diabetes, Alzheimer’s disease, and liver fibrosis
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.
Mechanism of Action
Gomisin D exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, Gomisin D targets the platelet-derived growth factor receptor beta (PDGFRβ) in hepatic stellate cells, modulating the PDGF-BB/PDGFRβ signaling pathway to alleviate liver fibrosis .
Comparison with Similar Compounds
Gomisin D is part of a group of lignans found in Schisandra chinensis, which includes Gomisin J and Gomisin O . These compounds share similar structural features but differ in their specific biological activities. For instance:
Gomisin J: Known for its photoprotective and anti-melanogenic properties.
Gomisin O: Exhibits antioxidant and anti-inflammatory effects.
Gomisin D stands out due to its broad spectrum of biological activities, including its potential as an antidiabetic and anti-Alzheimer’s agent .
Properties
IUPAC Name |
12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLFEMVDMFTBHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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